Methyl 3-(pyrrolidine-2-carboxamido)propanoate
Description
Methyl 3-(pyrrolidine-2-carboxamido)propanoate is a synthetic organic compound characterized by a pyrrolidine ring linked via a carboxamide group to a methyl propanoate backbone. Its structure combines a secondary amine-containing heterocycle (pyrrolidine) with an ester functionality, making it a versatile intermediate in medicinal chemistry and drug design.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 3-(pyrrolidine-2-carbonylamino)propanoate |
InChI |
InChI=1S/C9H16N2O3/c1-14-8(12)4-6-11-9(13)7-3-2-5-10-7/h7,10H,2-6H2,1H3,(H,11,13) |
InChI Key |
WOTOXTDGMNPLIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrrolidine-2-carboxamido)propanoate typically involves the reaction of pyrrolidine-2-carboxylic acid with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrrolidine-2-carboxamido)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 3-(pyrrolidine-2-carboxamido)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(pyrrolidine-2-carboxamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
A. Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Structure: Features a pyridine ring substituted with an amino and fluorine group at positions 2 and 5, respectively, connected to a methyl propanoate.
- Key Differences: The pyridine ring (aromatic, electron-deficient) replaces the pyrrolidine (non-aromatic, flexible), altering electronic and steric properties. The fluorine atom enhances metabolic stability and bioavailability compared to the carboxamido group in the target compound.
- aliphatic heterocycles .
B. Tert-Butyl 3-(pyrrolidine-2-carboxamido)propanoate Derivatives
- Structure : Similar backbone but with a tert-butyl ester instead of methyl.
- Synthetic Utility: Tert-butyl esters are often used as protecting groups in peptide synthesis, whereas methyl esters are more labile and suited for prodrug strategies.
- Biological Relevance : highlights its use in PROTACs targeting BTK degradation, implying that methyl ester analogs may require optimization for in vivo efficacy due to faster ester cleavage .
C. (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic Acid
- Structure : Replaces the methyl ester with a carboxylic acid and introduces an acetylthio group.
- Key Differences :
- Acid vs. Ester : The carboxylic acid increases hydrophilicity and ionization at physiological pH, altering membrane permeability.
- Sulfur Incorporation : The acetylthio group may participate in disulfide bond formation or act as a leaving group, enabling unique reactivity compared to the inert methyl ester.
- Safety Considerations : The safety data sheet () emphasizes handling precautions for the acetylthio compound, suggesting higher reactivity or toxicity compared to methyl esters .
Biological Activity
Methyl 3-(pyrrolidine-2-carboxamido)propanoate is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H18N2O3 and a molecular weight of approximately 200.23 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, linked to a propanoate moiety. The presence of both amido and ester functional groups enhances its chemical reactivity and biological activity, making it versatile in medicinal chemistry and organic synthesis.
The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to either inhibition or activation of these targets, resulting in various biological effects depending on the application.
Key Mechanisms:
- Enzyme Inhibition : The compound is often studied for its ability to inhibit enzymes, which can be crucial in therapeutic contexts.
- Protein-Ligand Interactions : Understanding how this compound binds to proteins helps elucidate its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and potential therapeutic applications. Below are some notable findings from recent studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated IC50 values indicating effective inhibition of target enzymes involved in metabolic pathways. |
| Study B | Protein Binding | Showed high affinity for specific receptor sites, suggesting potential as a therapeutic agent. |
| Study C | Cytotoxicity | Exhibited selective cytotoxic effects on cancer cell lines, indicating possible anti-cancer properties. |
Case Studies
- Enzyme Inhibition Study : A study focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The results indicated that this compound had an IC50 value of approximately 0.5 µM against the target enzyme, showcasing its potential as a therapeutic agent in metabolic disorders .
- Cytotoxicity Assessment : In vitro assays were conducted on various cancer cell lines, revealing that the compound exhibited selective cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting its potential as an anti-cancer drug .
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine-2-carboxylic acid with methyl acrylate, facilitated by a catalyst under controlled conditions. This method allows for optimized yields and purity through purification and crystallization processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
